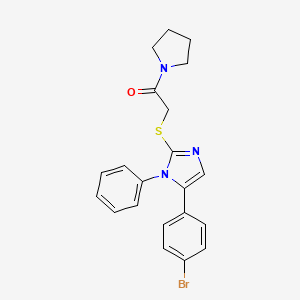

![molecular formula C14H17NO6S B3000286 1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid CAS No. 461456-17-7](/img/structure/B3000286.png)

1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

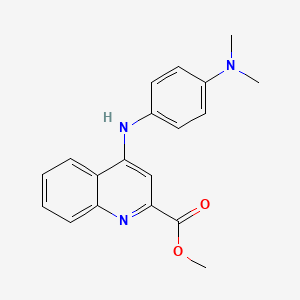

The compound “1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a benzo[1,4]dioxine ring, which is a fused ring system containing a benzene ring and a 1,4-dioxin ring . The molecule also contains sulfonyl, carboxylic acid, and ether functional groups .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and formula. The piperidine ring is a six-membered ring with one nitrogen atom. The benzo[1,4]dioxine ring is a fused ring system containing a benzene ring and a 1,4-dioxin ring. The sulfonyl group is attached to the 6-position of the benzo[1,4]dioxine ring, and the carboxylic acid group is attached to the 4-position of the piperidine ring .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, this molecule could participate in a variety of chemical reactions. The sulfonyl group could act as an electrophile in nucleophilic substitution reactions, while the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic, and it may be soluble in polar solvents due to the presence of the sulfonyl and ether groups .Applications De Recherche Scientifique

Antibacterial Applications : A study by Miyamoto et al. (1987) explored the synthesis of similar compounds with sulfonyl groups, leading to the creation of potent antibacterial agents. This indicates a potential application of your compound in the development of new antibiotics (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).

Medicinal Chemistry : Karaman et al. (2016) investigated sulfonyl hydrazones with piperidine derivatives, emphasizing their significant role in medicinal chemistry. The study synthesized novel compounds and assessed their antioxidant capacity and anticholinesterase activity, showing the versatility of compounds similar to yours (Karaman et al., 2016).

Synthesis and Spectral Analysis : Aziz‐ur‐Rehman et al. (2017) focused on the synthesis of new compounds with oxadiazole, sulfamoyl, and piperidine functionalities. The study highlights the compound's potential in creating new molecules with valuable biological activities (Aziz‐ur‐Rehman et al., 2017).

Antibacterial Agent Synthesis : Research by Egawa et al. (1984) on similar compounds revealed their promising antibacterial properties. This research is consistent with the trend of utilizing such compounds in developing new antibacterial agents (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Piperidine Derivatives Synthesis : Acharya and Clive (2010) discussed the synthesis of piperidine derivatives from serine, showcasing the compound's utility in creating a broad range of amines with a substituted piperidine unit, which could be relevant to your compound's applications (Acharya & Clive, 2010).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is carbonic anhydrase . Carbonic anhydrase is an enzyme that plays a crucial role in many physiological processes, including the regulation of pH and the transport of carbon dioxide and bicarbonate in the body .

Mode of Action

The compound acts as an inhibitor of carbonic anhydrase . It achieves this by coordinating its sulfonyl group with the zinc cation of carbonic anhydrase . This interaction disrupts the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate and protons, thereby inhibiting its activity .

Biochemical Pathways

By inhibiting carbonic anhydrase, the compound affects the carbon dioxide transport pathway . This can lead to a reduced output of bicarbonate, a key component of the body’s buffering system that maintains pH balance . The downstream effects of this inhibition can impact various physiological processes, including respiration and the regulation of body fluid pH .

Result of Action

The inhibition of carbonic anhydrase by this compound can lead to a variety of molecular and cellular effects. For instance, it can disrupt the balance of carbon dioxide and bicarbonate in the body, potentially affecting processes such as respiration and pH regulation .

Propriétés

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6S/c16-14(17)10-3-5-15(6-4-10)22(18,19)11-1-2-12-13(9-11)21-8-7-20-12/h1-2,9-10H,3-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDZPYRIDZVQFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone](/img/structure/B3000206.png)

![4-methoxy-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B3000211.png)

![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3000217.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-carbamoyl-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3000218.png)